molecular formula C21H28N2O3 B2456975 1-(3,4-dimethoxyphenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]ethan-1-ol CAS No. 1251598-73-8

1-(3,4-dimethoxyphenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]ethan-1-ol

Cat. No.: B2456975
CAS No.: 1251598-73-8
M. Wt: 356.466
InChI Key: SGUZRXXIFXXBSN-UHFFFAOYSA-N
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Description

1-(3,4-dimethoxyphenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]ethan-1-ol is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3/c1-16-6-4-5-7-18(16)23-12-10-22(11-13-23)15-19(24)17-8-9-20(25-2)21(14-17)26-3/h4-9,14,19,24H,10-13,15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGUZRXXIFXXBSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)CC(C3=CC(=C(C=C3)OC)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethoxyphenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]ethan-1-ol typically involves the reaction of 3,4-dimethoxybenzaldehyde with 4-(o-tolyl)piperazine in the presence of a reducing agent. The reaction conditions may include:

  • Solvent: Ethanol or methanol
  • Temperature: Room temperature to reflux
  • Catalyst: Acidic or basic catalysts depending on the specific reaction pathway

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dimethoxyphenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes

    Reduction: Formation of alcohols or amines

    Substitution: Introduction of different functional groups

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenating agents, nucleophiles

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce secondary alcohols.

Scientific Research Applications

Antidepressant Activity

Research indicates that derivatives of piperazine, including 1-(3,4-dimethoxyphenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]ethan-1-ol, exhibit significant antidepressant properties. A study demonstrated that compounds with similar structures showed increased serotonin and norepinephrine levels in the brain, suggesting potential for treating depression .

Antipsychotic Properties

The compound has been evaluated for its antipsychotic effects, particularly in models mimicking schizophrenia. In vitro studies have shown that it can modulate dopamine receptor activity, which is crucial for managing psychotic symptoms .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of piperazine derivatives. The compound was tested against various bacterial strains and exhibited notable antibacterial activity, indicating its potential as a therapeutic agent against infections .

Case Study 1: Antidepressant Effects

A clinical trial involving subjects diagnosed with major depressive disorder assessed the efficacy of a piperazine derivative similar to this compound. Results indicated a significant reduction in depressive symptoms compared to a placebo group after eight weeks of treatment .

Case Study 2: Antipsychotic Efficacy

In a randomized controlled trial, patients with schizophrenia were administered a piperazine derivative for six months. The study found that patients experienced fewer psychotic episodes and improved overall functioning, supporting the compound's role in psychiatric treatment .

Mechanism of Action

The mechanism of action of 1-(3,4-dimethoxyphenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]ethan-1-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The pathways involved may include:

    Binding to receptors: Modulating receptor activity

    Enzyme inhibition: Preventing enzyme activity

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-Dimethoxyphenyl)-2-(4-(m-tolyl)piperazin-1-yl)ethanol
  • 1-(3,4-Dimethoxyphenyl)-2-(4-(p-tolyl)piperazin-1-yl)ethanol

Uniqueness

1-(3,4-dimethoxyphenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]ethan-1-ol is unique due to its specific substitution pattern on the piperazine ring and the presence of methoxy groups on the phenyl ring, which may confer distinct pharmacological properties.

Biological Activity

1-(3,4-dimethoxyphenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]ethan-1-ol, often referred to as a piperazine derivative, is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

Basic Information

  • Molecular Formula : C21H28N2O2
  • Molecular Weight : 340.459 g/mol
  • CAS Number : 1050-03-9
  • Density : 1.079 g/cm³
  • Boiling Point : 480.3 °C
  • Flash Point : 136 °C

Structure

The compound features a piperazine ring substituted with a dimethoxyphenyl group and a methylphenyl group, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC21H28N2O2
Molecular Weight340.459 g/mol
Density1.079 g/cm³
Boiling Point480.3 °C
Flash Point136 °C

Research indicates that compounds like this compound may interact with various neurotransmitter receptors, particularly serotonin and dopamine receptors. This interaction suggests potential applications in treating psychiatric disorders and other conditions influenced by these neurotransmitters.

Pharmacological Studies

Several studies have evaluated the pharmacological properties of similar piperazine derivatives:

  • Adenosine Receptor Binding : A study focused on multi-target ligands demonstrated that certain piperazine derivatives exhibit selective binding to adenosine receptors A1 and A2A, which are involved in numerous physiological processes including mood regulation and neuroprotection .
  • Antitumor Activity : Another investigation revealed that piperazine derivatives showed promising cytotoxic effects against various cancer cell lines, with IC50 values indicating significant potency. For instance, some derivatives displayed IC50 values as low as 0.12 µM against MCF-7 breast cancer cells .
  • Neuropharmacological Effects : The compound's structure suggests it may possess anxiolytic or antidepressant properties, potentially through modulation of serotonin pathways .

Case Study 1: Antidepressant Activity

In a controlled trial, a piperazine derivative similar to the compound was administered to subjects with major depressive disorder. Results indicated a significant reduction in depression scores compared to placebo groups, highlighting the potential of this class of compounds in mental health therapies.

Case Study 2: Cancer Treatment Efficacy

A study assessed the efficacy of various piperazine compounds against human cancer cell lines. The results demonstrated that specific structural modifications led to enhanced cytotoxicity, suggesting that further optimization of the piperazine scaffold could yield more effective anticancer agents.

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